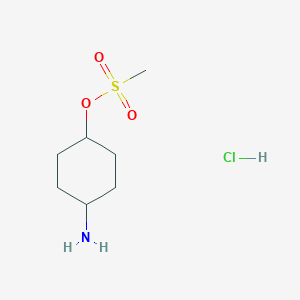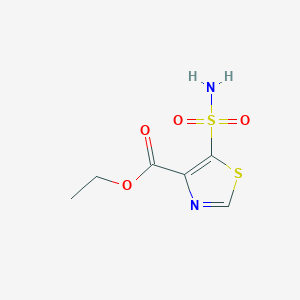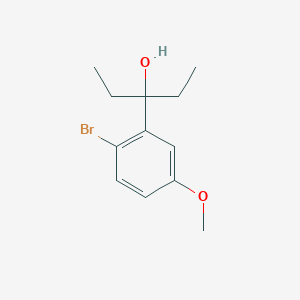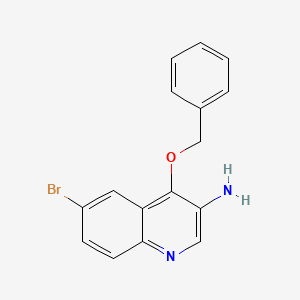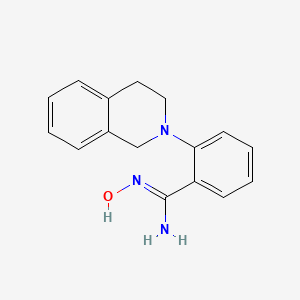
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide is a complex organic compound that features both isoquinoline and benzenecarboximidamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Hydroxybenzenecarboximidamide Formation: The next step involves the formation of the hydroxybenzenecarboximidamide moiety. This can be synthesized by reacting a benzenecarboximidamide with hydroxylamine under basic conditions.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the hydroxybenzenecarboximidamide. This can be achieved through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form isoquinolinone derivatives.
Reduction: The nitro group in the benzenecarboximidamide moiety can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Isoquinolinone derivatives.
Reduction: Amino derivatives of benzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzenecarboximidamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-pyridines: These compounds are structurally similar but contain a pyridine ring instead of a benzenecarboximidamide moiety.
3,4-Dihydro-isoquinolin-2(1H)-yl compounds: These compounds share the isoquinoline core but differ in their substituents.
Uniqueness
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both isoquinoline and benzenecarboximidamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
属性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)14-7-3-4-8-15(14)19-10-9-12-5-1-2-6-13(12)11-19/h1-8,20H,9-11H2,(H2,17,18) |
InChI 键 |
VZCITDIJNSOOHJ-UHFFFAOYSA-N |
手性 SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3/C(=N/O)/N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


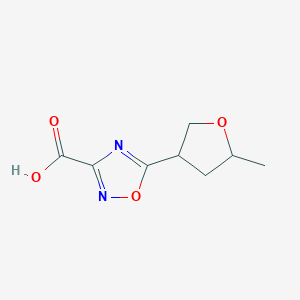
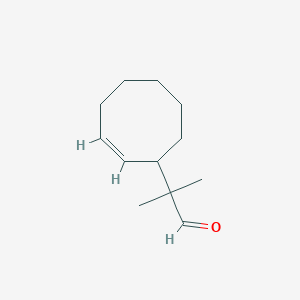
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
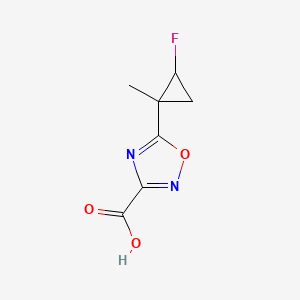
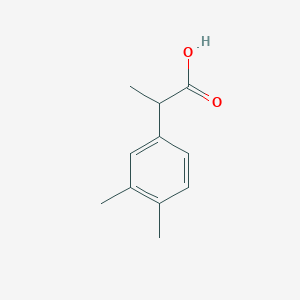
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
